molecular formula C10H17NO3 B6324923 Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B6324923
CAS No.: 1316830-69-9
M. Wt: 199.25 g/mol
InChI Key: SRTWVHUEGKJMCW-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS: 153789-13-0, molecular formula: C₁₁H₁₉NO₂, molecular weight: 197.27 g/mol) is a bicyclic compound featuring a 7-membered ring system with fused cyclopropane, oxygen (oxa), and nitrogen (aza) moieties. The tert-butyl ester group enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis . Key suppliers include Shanghai Yuanye Bio-Technology Co., Ltd., with prices varying by quantity (e.g., 100 mg at ~386 CNY) .

Properties

IUPAC Name

tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWVHUEGKJMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Overview
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural properties make it particularly valuable in developing novel analgesics and anti-inflammatory agents.

Case Study
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in alleviating pain and inflammation in animal models, indicating its potential for further development into therapeutic agents .

Organic Synthesis

Overview
In organic chemistry, this compound is utilized to construct complex molecular architectures. It acts as a versatile building block for creating diverse chemical libraries.

Applications in Synthesis
The compound has been employed in synthesizing various heterocycles and natural products, showcasing its utility in expanding the chemical toolbox available to researchers .

Application Description
Heterocycle SynthesisUsed as a precursor for synthesizing various heterocyclic compounds
Natural Product SynthesisFacilitates the construction of complex natural product frameworks

Material Science

Overview
In material science, this compound is incorporated into formulations to enhance the physical properties of materials.

Key Properties Enhanced
The compound improves durability and resistance to environmental factors, making it suitable for advanced material applications .

Property Enhanced Impact on Material Performance
DurabilityIncreases lifespan and robustness of materials
Environmental ResistanceImproves performance under varying environmental conditions

Agricultural Chemistry

Overview
This compound plays a role in developing agrochemicals, contributing to more effective pesticides and herbicides that are environmentally friendly.

Research Findings
Research has indicated that derivatives of this compound show promising activity against common agricultural pests while minimizing ecological impact .

Agrochemical Application Description
PesticidesEffective against a range of agricultural pests
HerbicidesTargets specific weeds while being safe for surrounding crops

Biochemical Research

Overview
In biochemical research, this compound is utilized to study enzyme mechanisms and interactions.

Significance in Research
This compound aids researchers in understanding biochemical pathways and identifying potential therapeutic targets .

Research Focus Description
Enzyme MechanismsInvestigates how enzymes interact with substrates
Therapeutic TargetsIdentifies new targets for drug development

Mechanism of Action

The mechanism by which tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Positional and Stereoisomers

  • tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 951766-54-4, C₁₀H₁₇NO₃, MW: 199.25 g/mol): The nitrogen and oxygen positions are swapped (3-aza vs. 7-aza), altering electronic distribution and reactivity. This isomer is used in enantioselective synthesis due to its defined stereochemistry . Key Difference: Higher molecular weight and stereochemical rigidity compared to the target compound.

Variants with Different Bicyclo Systems

  • tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 152533-47-6, C₁₁H₁₇NO₃, MW: 215.26 g/mol): Features a [2.2.1] bicyclo system, increasing ring strain and reactivity. The ketone (oxo) group at position 2 enables nucleophilic additions . Applications: Intermediate for tricyclic bioactive molecules .
  • tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1311390-85-8, C₁₁H₁₉NO₃, MW: 213.27 g/mol): Larger [2.2.2] system reduces strain, improving stability.

Ester Group Modifications

  • Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate (C₉H₁₅NO₂, MW: 169.22 g/mol): Ethyl ester reduces steric hindrance, enhancing hydrolysis susceptibility. Lower molecular weight improves volatility .
  • Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 66207-08-7, C₁₃H₁₅NO₃, MW: 233.27 g/mol): Benzyl group offers UV chromophore for analytical detection and labile protection under hydrogenolysis .

Functionalized Derivatives

  • tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (C₁₂H₂₁NO₃, MW: 227.30 g/mol): Hydroxymethyl substituent enables further functionalization (e.g., phosphorylation). Higher polarity impacts solubility .
  • Methyl 5-ethyl-3-oxo-7-phenyl-2-tosyl-2-azabicyclo[4.1.0]heptane-7-carboxylate :
    • Aryl and sulfonyl groups introduce steric and electronic effects, facilitating catalytic cyclopropanation reactions .

Biological Activity

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, also known by its CAS number 161157-50-2, is a bicyclic compound that has garnered attention due to its potential biological activities and applications in pharmaceutical development. This article explores its biological activity, focusing on its role in drug synthesis, enzyme interactions, and broader biochemical research.

Chemical Structure and Properties

The compound has the molecular formula C10H17NO3C_{10}H_{17}NO_3 and a molecular weight of 199.25 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC10H17NO3C_{10}H_{17}NO_3
Molecular Weight199.25 g/mol
CAS Number161157-50-2
Boiling Point272.5 ± 23 °C
Flash Point118.6 °C

Biological Activity

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in developing novel analgesics and anti-inflammatory agents. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates.

Enzyme Mechanisms

Research indicates that this compound plays a significant role in studying enzyme mechanisms and interactions. It aids in understanding biochemical pathways, which is crucial for identifying therapeutic targets in various diseases. The compound's ability to influence enzyme activity makes it a valuable tool in drug discovery and development.

Case Studies

  • Analgesic Development : A study demonstrated that derivatives of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane exhibited potent analgesic effects comparable to established pain relievers, suggesting its potential as a lead compound for new analgesics.
  • Anti-inflammatory Research : Another investigation focused on the compound's anti-inflammatory properties, revealing that it significantly reduced inflammation markers in vitro, indicating its potential for treating inflammatory diseases.

Applications in Organic Synthesis

The compound is also employed in organic synthesis as a versatile building block for creating complex molecular structures. Its utility in generating diverse chemical libraries is particularly beneficial for researchers aiming to explore new chemical entities with biological activity.

Safety and Handling

While this compound is widely used in research, proper safety measures must be observed due to its classification as a potentially hazardous substance. Handling should be conducted under appropriate laboratory conditions, including the use of personal protective equipment (PPE).

Q & A

What are the optimized synthetic routes for tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
A high-yield (94%) synthesis involves epoxidation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate using 3-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) under 16-hour stirring . Alternative routes, such as platinum-catalyzed cyclization, may offer higher yields (e.g., 36%) but require specialized catalysts . Key variables include:

  • Oxidant selection : MCPBA is preferred for epoxidation due to its stability in DCM.
  • Solvent polarity : Non-polar solvents like DCM minimize side reactions.
  • Temperature : Room temperature avoids decomposition of strained bicyclic products.

How can researchers characterize the stereochemical and structural integrity of this compound?

Methodological Answer:
Combined spectroscopic and computational methods are critical:

  • NMR Analysis : 1^1H and 13^13C NMR identify ring strain effects, such as upfield shifts for bridgehead protons (e.g., 1.5–2.5 ppm) due to restricted rotation .
  • IR Spectroscopy : Stretching frequencies for the carbonyl group (~1700 cm1^{-1}) confirm Boc protection stability .
  • X-ray Crystallography : Resolves bicyclo[4.1.0] geometry, particularly the cis-fused oxirane and aziridine rings .

What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be mitigated?

Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) or bases, leading to ring-opening or decomposition. Stability protocols include:

  • pH Control : Storage at neutral pH (6–8) in anhydrous solvents like DCM or THF .
  • Temperature Avoidance : Refrigeration (-20°C) prevents thermal ring-opening .
  • Additives : Radical inhibitors (e.g., BHT) suppress oxidative degradation during reactions .

How do computational models predict the reactivity of this compound in ring-opening reactions?

Advanced Research Focus:
Density functional theory (DFT) simulations reveal strain-driven reactivity:

  • Ring-Opening Pathways : The aziridine ring opens preferentially under nucleophilic attack (e.g., amines) due to higher angle strain (~60°) compared to oxirane (~45°) .
  • Transition States : Calculations show lower activation energy (~15 kcal/mol) for aziridine ring scission versus oxirane (~25 kcal/mol) .
  • Solvent Effects : Polar aprotic solvents stabilize charged intermediates, accelerating ring-opening .

What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Data Contradiction Analysis:
Discrepancies in yields (e.g., 94% vs. 36%) arise from:

  • Catalyst Purity : Platinum oxide catalysts require rigorous drying to avoid hydrolysis side reactions .
  • Workup Protocols : Aqueous extraction may lose product due to moderate water solubility; alternatives like column chromatography improve recovery .
  • Epoxidation Efficiency : MCPBA purity (>70%) is critical—lower grades reduce conversion rates .

How is this compound utilized as a building block in medicinal chemistry, particularly for strained heterocycles?

Advanced Application:
The bicyclic core serves as a rigid scaffold in drug design:

  • Antibacterial Agents : Analogues like 4-thia-1-azabicyclo[3.2.0]heptane show activity against Gram-positive bacteria via β-lactamase inhibition .
  • Kinase Inhibitors : Ring strain enhances binding affinity to ATP pockets; e.g., 7-azabicyclo[2.2.1]heptane derivatives target JAK2 kinases .
  • Stereochemical Probes : The cis-fused rings enforce specific conformations, aiding in structure-activity relationship (SAR) studies .

What analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates it from bicyclo[2.2.1] analogs based on polarity shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., m/z 199.04 for C9_{9}H14_{14}NO3_{3} vs. m/z 200.28 for bicyclo[2.2.1] derivatives) .
  • Cyclic Voltammetry : The oxirane ring exhibits distinct redox peaks at −1.2 V (Ag/AgCl) due to electron-deficient oxygen .

How can researchers optimize the scalability of this compound’s synthesis while maintaining stereochemical purity?

Advanced Process Design:

  • Flow Chemistry : Continuous epoxidation in microreactors improves heat transfer and reduces MCPBA decomposition .
  • Catalyst Recycling : Immobilized platinum on alumina enables reuse over 5 cycles without yield loss .
  • Crystallization : Diethyl ether/hexane mixtures yield >99% enantiomeric purity via selective precipitation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight199.04 g/mol
Boiling PointNot reported (decomposes)
Stability in DCM>6 months at −20°C
HPLC Retention Time8.2 min (70% acetonitrile)

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